![molecular formula C27H52NaO8P B13386040 sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate](/img/structure/B13386040.png)
sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate is a complex organic compound that belongs to the class of phospholipids It is characterized by its unique structure, which includes a glycerol backbone esterified with two dodecanoic acid (lauric acid) molecules and a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate typically involves the esterification of glycerol with dodecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the esterification can be catalyzed by sulfuric acid or p-toluenesulfonic acid, and the phosphorylation can be achieved using phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of glycerol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic conditions to substitute the phosphate group.
Major Products
The major products formed from these reactions include various phospholipid derivatives, which can have different functional groups attached to the phosphate or glycerol backbone, leading to a wide range of chemical and physical properties.
Applications De Recherche Scientifique
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential as a drug delivery vehicle.
Industry: The compound is used in the formulation of cosmetics, personal care products, and food additives due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The phosphate group plays a crucial role in these interactions, as it can form hydrogen bonds and electrostatic interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium (2R)-3-(heptadecanoyloxy)-2-hydroxypropyl hydrogen phosphate
- Sodium (2R)-2,3-di(dodecanoyloxy)propyl phosphate
Uniqueness
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate is unique due to its specific esterification pattern and the presence of two dodecanoic acid molecules. This structure imparts distinct physical and chemical properties, such as enhanced hydrophobicity and specific interactions with biological membranes, making it particularly useful in applications requiring precise control over membrane dynamics and drug delivery.
Propriétés
Formule moléculaire |
C27H52NaO8P |
|---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
sodium;2,3-di(dodecanoyloxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C27H53O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-26(28)33-23-25(24-34-36(30,31)32)35-27(29)22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3,(H2,30,31,32);/q;+1/p-1 |
Clé InChI |
CIOHBYXGWWPOIS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


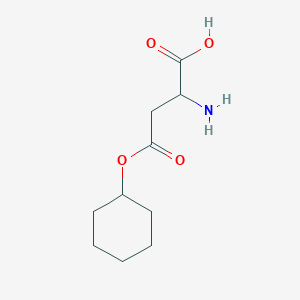

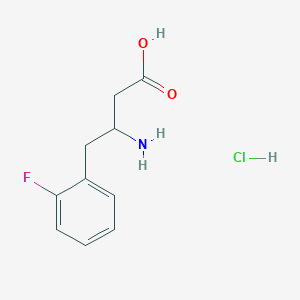
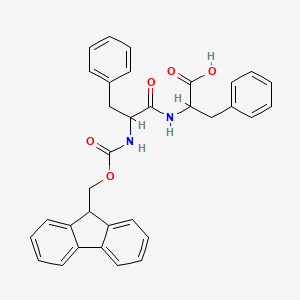
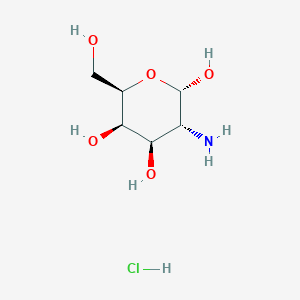
![[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13386001.png)

![3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13386005.png)
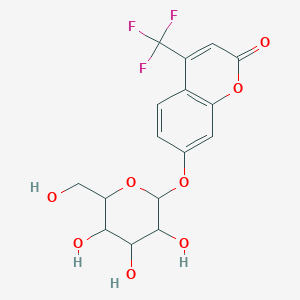
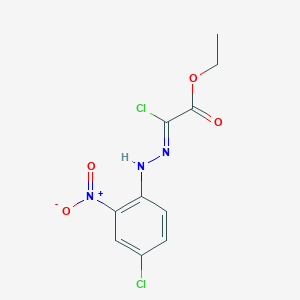
![1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one](/img/structure/B13386019.png)
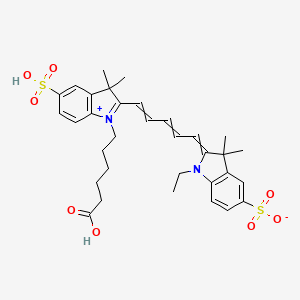
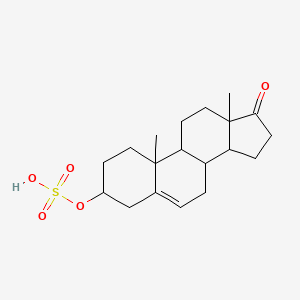
![but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13386047.png)
